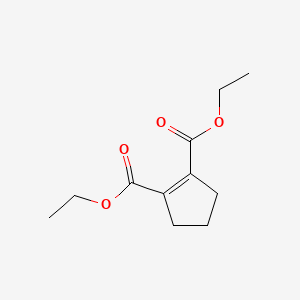

Diethyl cyclopent-1-ene-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

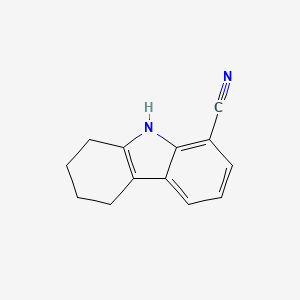

説明

“Diethyl cyclopent-1-ene-1,2-dicarboxylate” is a chemical compound with the CAS Number: 70202-92-5 . It has a molecular weight of 212.25 and its IUPAC name is diethyl cyclopent-1-ene-1,2-dicarboxylate .

Synthesis Analysis

A new route was developed to design esters of gem-dicarboxylic acids of cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene . Diethyl cyclopent-3-ene-1,1-dicarboxylate was reacted with dichlorocarbene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Diethyl cyclopent-1-ene-1,2-dicarboxylate participates in ring-opening addition reactions with various nucleophilic reagents .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm^3 , a boiling point of 245.0±30.0 °C at 760 mmHg , and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol , and the flash point is 110.6±23.0 °C .

科学的研究の応用

Synthesis of Gem-Cyclopentenedicarboxylic Acid Derivatives

Diethyl cyclopent-1-ene-1,2-dicarboxylate plays a crucial role in the synthesis of gem-cyclopentenedicarboxylic acid derivatives. A study by Raskil’dina et al. (2016) developed a new route for designing esters of gem-dicarboxylic acids in the cyclopentene series. This involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene and reacting Diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene (Raskil’dina et al., 2016).

Formation of Cyclopent[cd]azulene and Benz[cd]azulene Derivatives

Nakadate et al. (1977) demonstrated that Diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure with polyphosphoric acid, resulting in cyclopent[cd]azulene derivatives. Similarly, diethyl 4-styrylazulene-1,3-dicarboxylate forms benz[cd]azulene derivatives under similar conditions (Nakadate et al., 1977).

Versatile Reactivity with Esters and Carbonyl Derivatives

Kettani et al. (2007) explored the reactivity of Diethyl cyclopent-1-ene-1,2-dicarboxylate with various esters and carbonyl derivatives. They found that dimesitylfluorenylidenegermane undergoes cycloaddition with α-ethylenic esters, including diethyl fumarate, leading to the formation of oxagerma-cyclohexenes (Kettani et al., 2007).

Synthesis of Functionalized Cycloprop[f]indenes

Müller and Miao (1994) reported the synthesis of functionalized cycloprop[f]indenes starting from diene 4, involving the condensation of diethyl malonate to the dibromide 21. This study highlights the role of Diethyl cyclopent-1-ene-1,2-dicarboxylate in constructing the cyclopentene ring through various synthetic routes (Müller & Miao, 1994).

Synthesis of Perfumery Compound

Yong-chang (2005) utilized diethyl cyclopent-1-ene-1,2-dicarboxylate in the synthesis of the perfumery compound 3-methyl-2-hydroxy-cyclopent-2-en-1-one. This process involved Claisen ester condensation, Michael addition, Dieckmann ester condensation, and decarboxylation reactions (Zhou Yong-chang, 2005).

Safety and Hazards

特性

IUPAC Name |

diethyl cyclopentene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLHMCDBDBKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCC1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl cyclopent-1-ene-1,2-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)

![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)

![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)